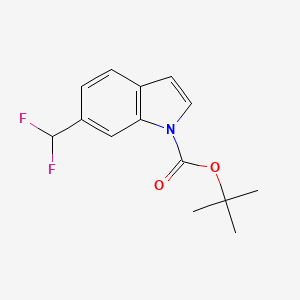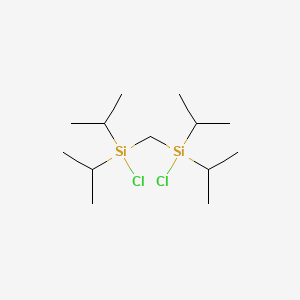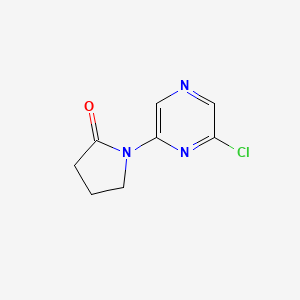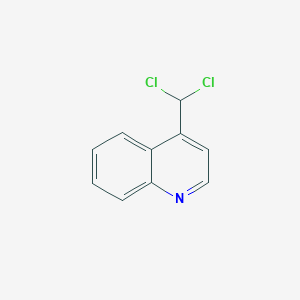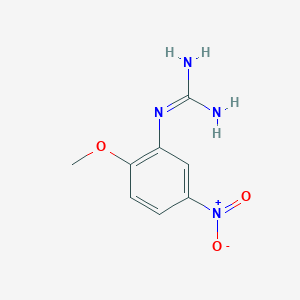![molecular formula C7H3Cl2N3O2 B13686176 6,7-Dichloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13686176.png)
6,7-Dichloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dichloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyridopyrimidine family This compound is characterized by the presence of two chlorine atoms at positions 6 and 7, and a pyrido[2,3-d]pyrimidine core with two keto groups at positions 2 and 4
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichloropyrimidine with suitable nucleophiles, followed by cyclization to form the desired pyridopyrimidine structure . The reaction conditions often include the use of solvents such as dimethylformamide or acetonitrile, and catalysts like potassium carbonate or sodium hydride to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
化学反应分析
Types of Reactions
6,7-Dichloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 6 and 7 can be substituted with different nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines are commonly used under basic conditions.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid or hydrogen peroxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are utilized.
Major Products Formed
The major products formed from these reactions include substituted pyridopyrimidines, sulfoxides, sulfones, and reduced derivatives such as amines and alcohols .
科学研究应用
6,7-Dichloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a kinase inhibitor, showing promise in cancer therapy by targeting specific kinases involved in cell proliferation.
Materials Science: The compound is investigated for its electronic properties, making it a candidate for organic semiconductors and photovoltaic materials.
Biological Studies: It is used in studying enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.
作用机制
The mechanism of action of 6,7-Dichloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as kinases and enzymes. The compound binds to the active site of these proteins, inhibiting their activity and thereby affecting cellular processes like signal transduction and metabolism . The pathways involved include the inhibition of kinase-mediated phosphorylation and disruption of protein-protein interactions .
相似化合物的比较
Similar Compounds
2,4-Dichloropyrido[3,2-d]pyrimidine: Similar in structure but lacks the keto groups at positions 2 and 4.
7-Bromo-2,4-dichloropyrido[3,2-d]pyrimidine: Contains a bromine atom at position 7 instead of chlorine.
Uniqueness
6,7-Dichloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the presence of keto groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
属性
分子式 |
C7H3Cl2N3O2 |
|---|---|
分子量 |
232.02 g/mol |
IUPAC 名称 |
6,7-dichloro-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H3Cl2N3O2/c8-3-1-2-5(10-4(3)9)11-7(14)12-6(2)13/h1H,(H2,10,11,12,13,14) |
InChI 键 |
IDLLJIITUOJYAR-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=NC(=C1Cl)Cl)NC(=O)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-1-[2-(Boc-amino)-3-methoxy-3-oxopropyl]-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13686098.png)
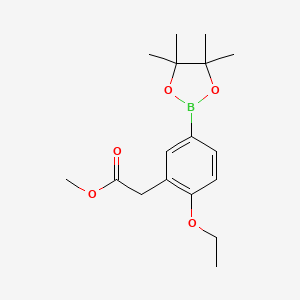
![Bis[4-(trifluoromethyl)benzoyl] peroxide](/img/structure/B13686106.png)
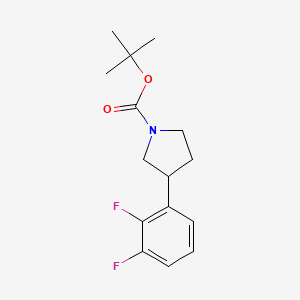
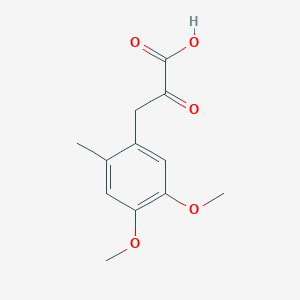
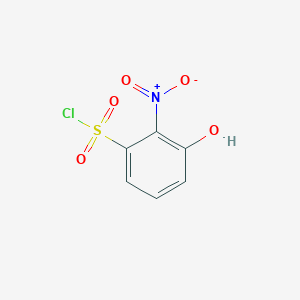
![tert-butyl 7-iodo-1-oxospiro[4H-isochromene-3,4'-piperidine]-1'-carboxylate](/img/structure/B13686130.png)

![Dimethyl (S)-2-[(S)-4-(Boc-amino)-5-ethoxy-5-oxopentanamido]pentanedioate](/img/structure/B13686139.png)
